molecular formula C11H11ClN2O2 B11781061 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine

4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine

Cat. No.: B11781061
M. Wt: 238.67 g/mol
InChI Key: FTGQPUYWWFKHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This compound features a chloro substituent at the fourth position, a furan ring at the sixth position, and a methoxyethyl group at the second position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, chloroacetone, and guanidine.

    Step 1: Condensation of 2-furancarboxaldehyde with chloroacetone in the presence of a base to form an intermediate.

    Step 2: Cyclization of the intermediate with guanidine under acidic conditions to form the pyrimidine ring.

    Step 3: Introduction of the methoxyethyl group through an alkylation reaction using methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Amino or thio derivatives of the pyrimidine.

    Oxidation Products: Furanones or carboxylic acids.

    Reduction Products: Tetrahydrofuran derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new pharmaceuticals, particularly antiviral and anticancer agents.

    Materials Science: As a building block for organic semiconductors and light-emitting diodes.

    Biology: As a probe for studying enzyme interactions and cellular pathways.

    Industry: As an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Interacting with DNA/RNA: Intercalating between nucleic acid bases and disrupting replication or transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(furan-2-yl)pyrimidine: Lacks the methoxyethyl group, potentially altering its reactivity and applications.

    6-(Furan-2-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group, which may affect its substitution reactions.

    4-Chloro-2-(1-methoxyethyl)pyrimidine:

Uniqueness

4-Chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-chloro-6-(furan-2-yl)-2-(1-methoxyethyl)pyrimidine

InChI

InChI=1S/C11H11ClN2O2/c1-7(15-2)11-13-8(6-10(12)14-11)9-4-3-5-16-9/h3-7H,1-2H3

InChI Key

FTGQPUYWWFKHTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)Cl)C2=CC=CO2)OC

Origin of Product

United States

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